3-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1-benzothiophene-2-carboxamide
Description
The compound 3-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1-benzothiophene-2-carboxamide is a benzothiophene-carboxamide derivative featuring a benzothiazole moiety substituted with a dimethylsulfamoyl group at position 6. Its molecular framework combines a chlorinated benzothiophene core linked via a carboxamide bond to a benzothiazole ring, a structure common in medicinal chemistry for targeting enzymes or receptors involved in signaling pathways .
Properties
IUPAC Name |
3-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3S3/c1-22(2)28(24,25)10-7-8-12-14(9-10)27-18(20-12)21-17(23)16-15(19)11-5-3-4-6-13(11)26-16/h3-9H,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJIRSNIHCJYRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1-benzothiophene-2-carboxamide typically involves multi-step synthesis, starting with the construction of the benzothiophene and benzothiazole cores. The chlorination and sulfonation steps are carefully controlled to introduce the chloro and dimethylsulfamoyl groups, respectively.
Industrial Production Methods: For industrial production, optimized reaction conditions and catalysts are employed to enhance yield and purity. Specific details of the industrial synthesis methods are proprietary to manufacturing companies but generally involve scalable processes that ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound primarily undergoes substitution, oxidation, and reduction reactions.
Common Reagents and Conditions:
Substitution reactions: typically use nucleophiles and bases under moderate temperatures.
Oxidation reactions: often employ oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction reactions: might involve reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Substitution reactions lead to various derivatives with altered functional groups.
Oxidation can form sulfoxides or sulfones.
Reduction typically results in amine derivatives or de-halogenated compounds.
Scientific Research Applications
Chemistry: In organic synthesis, this compound serves as a building block for creating more complex molecules.
Biology: It is explored for its biological activities, including potential antibacterial, antifungal, and anticancer properties.
Medicine: Pharmaceutical research investigates its potential as a drug candidate for targeting specific molecular pathways involved in diseases.
Industry: Its stability and reactivity make it valuable in developing new materials and chemical products.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The dimethylsulfamoyl group plays a crucial role in binding interactions, while the benzothiazole and benzothiophene cores facilitate entry into target cells and tissues. This combination influences various biochemical pathways, contributing to its observed biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Structural and Functional Insights :
Nitro-substituted analogs are often explored for antimicrobial activity . Sulfonamide variations (dimethyl vs. dipropyl): The target compound’s dimethylsulfamoyl group offers a balance between solubility and steric bulk, whereas dipropylsulfamoyl () may increase hydrophobicity and membrane permeability . Fluorine and trifluoromethyl groups () improve metabolic stability and binding affinity, as seen in CNS-targeting agents .
Biological Targets :
- The target compound shares structural motifs with SAG (Smoothened agonist) , a benzothiophene-carboxamide derivative that activates the Hedgehog pathway by binding to Smo receptors . SAG’s efficacy suggests that the dimethylsulfamoyl group in the target compound may similarly modulate protein-protein interactions.
Synthetic Routes :
- Analogs like 3-chloro-N-[4-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]-1-benzothiophene-2-carboxamide () are synthesized via condensation reactions using DMF as a solvent, followed by recrystallization . The target compound likely follows a similar protocol but with dimethylsulfamoyl substitution.
Biological Activity
The compound 3-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1-benzothiophene-2-carboxamide is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
Molecular Characteristics
- Molecular Formula : C18H14ClN3O3S3
- Molecular Weight : 393.31 g/mol
- CAS Number : 923173-26-6
The compound features a chloro group, a sulfonamide moiety, and a carboxamide functional group. The presence of these functional groups contributes to its chemical reactivity and biological activity.
Anticancer Activity
The compound has shown promise in inhibiting specific enzymes involved in cancer progression. Notably, it may act as an inhibitor of histone deacetylases (HDACs) , which are critical in regulating gene expression and cancer cell proliferation. Inhibition of HDACs can lead to altered gene expression profiles that may suppress tumor growth .
The proposed mechanism of action involves binding to various biological targets, including enzymes and receptors involved in cellular processes. Interaction studies have suggested that this compound may effectively inhibit histone deacetylases and potentially interact with DNA and RNA polymerases, although further research is needed to confirm these interactions .
Comparative Analysis with Related Compounds
To better understand the potential applications of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-6-methyl-1-benzothiophene-2-carboxamide | Contains additional chlorine and methyl groups | Anticancer activity |
| N-(6-Chloro-1,3-Benzothiazol-2-Yl)-1-Benzothiophene-3-Sulfonamide | Lacks carboxamide; contains sulfonamide | Antibacterial properties |
| 3-chloro-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-1-benzothiophene-2-carboxamide | Contains methoxyethyl substituent | Potential anti-inflammatory effects |
This table highlights the unique structural variations that influence their biological activities.
Inhibition Studies
Preliminary studies have indicated that compounds similar to this compound show significant inhibition of HDACs. For instance, a study on benzothiazole derivatives reported substantial anticancer effects through HDAC inhibition. Further investigation into this specific compound is warranted to validate these findings.
Future Research Directions
Given the promising biological activities observed in related compounds, future research should focus on:
- In vitro and in vivo studies to assess the efficacy and safety profile of this compound.
- Mechanistic studies to elucidate the specific pathways affected by the compound.
- Structure-activity relationship (SAR) analysis to optimize its pharmacological properties.
Q & A
Q. Advanced
- Substituent Variation : Synthesize analogs replacing the chloro group with fluoro or nitro substituents to assess electronic effects on kinase inhibition .
- Fragment-Based Design : Use X-ray crystallography to identify critical interactions (e.g., hydrogen bonding between the carboxamide and MAPK1’s Lys34), then introduce methyl groups to enhance hydrophobic contacts .
- Statistical Modeling : Apply QSAR with descriptors like polar surface area and molar refractivity to predict antimicrobial activity against S. aureus .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
